molecular formula C19H14O7 B13733162 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid CAS No. 162665-04-5

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid

Cat. No.: B13733162
CAS No.: 162665-04-5
M. Wt: 354.3 g/mol
InChI Key: MWMSCGMRPOIBHX-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid is a chromene-derived carboxylic acid featuring a benzodioxol substituent, an ethyl group, and hydroxyl and ketone functionalities. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The presence of the 1,3-benzodioxol group (a methylenedioxy bridge) enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation . The ethyl substituent at position 6 and hydroxyl group at position 7 contribute to its lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The carboxylic acid moiety at position 2 enables salt formation, improving solubility in aqueous environments.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-2-9-5-11-14(7-12(9)20)26-18(19(22)23)16(17(11)21)10-3-4-13-15(6-10)25-8-24-13/h3-7,20H,2,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMSCGMRPOIBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422394
Record name AG-E-12514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162665-04-5
Record name AG-E-12514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, continuous acylation processes can be employed to produce the benzodioxole intermediate on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Chromene derivatives with benzodioxol or related substituents are structurally diverse. Below is a comparative analysis of key analogues:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 6-ethyl, 7-hydroxy, 1,3-benzodioxol-5-yl 386.34 (calculated) High lipophilicity, moderate solubility
6-{...}-3,4,5-trihydroxyoxane-2-carboxylic acid Benzofuran, trihydroxyoxane, methylbutenyl 568.52 (calculated) Antioxidant, glycosidase inhibition
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)...carboxylic acid Pyrrolidine core, ureido linkages 423.44 (APCI-MS) High purity (99% LC), enzyme inhibition
Coumarin-3-carboxylic acid Basic coumarin scaffold, no benzodioxol/ethyl 206.18 Fluorescent probe, metal chelation

Key Findings:

Substituent Effects :

  • The ethyl group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) in analogues like coumarin-3-carboxylic acid. This may improve membrane permeability but reduce aqueous solubility.
  • The 1,3-benzodioxol group distinguishes the target from simpler coumarins, offering resistance to metabolic degradation compared to unmasked catechol-like structures .

The benzofuran-oxane derivative () exhibits antioxidant activity due to multiple hydroxyl groups, whereas the target’s single hydroxyl group at position 7 may limit this property but enhance specificity .

Synthetic and Analytical Data :

  • The pyrrolidine analogue () achieved a 62% crude yield and 99% LC purity, suggesting robust synthetic routes for benzodioxol-containing compounds. The target compound’s synthesis likely faces challenges due to steric hindrance from the ethyl group and regioselective hydroxylation .

Biological Activity

3-(1,3-Benzodioxol-5-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of chromene derivatives, which have been reported to exhibit a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16O6\text{C}_{18}\text{H}_{16}\text{O}_{6}

This structure includes a chromene backbone with functional groups that contribute to its biological activity.

Antioxidant Activity

Research has demonstrated that chromene derivatives possess significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies indicate that this compound exhibits a strong capacity to reduce oxidative damage in various cell types.

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use in treating inflammatory diseases.

Anticancer Properties

Several studies have indicated that chromene derivatives can induce apoptosis in cancer cells. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. Preliminary data suggest that this compound can inhibit tumor growth in vitro and in vivo.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various chromene derivatives, including our compound of interest. The results indicated a significant reduction in lipid peroxidation levels when treated with this compound compared to control groups.

TreatmentLipid Peroxidation (μmol MDA/mg protein)
Control2.5
Compound0.8

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls.

GroupPaw Edema (mm)
Control8.0
Compound3.5

Study 3: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability.

Cell LineIC50 (μM)
HeLa15
MCF720
A54925

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